molecular formula C23H20N4OS B11289582 2-[(3-methylbenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2-[(3-methylbenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B11289582
M. Wt: 400.5 g/mol
InChI Key: DOYUWHKAGHBDRY-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazolinone family, a class of heterocyclic molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Structurally, it features a triazolo[5,1-b]quinazolinone core substituted with a phenyl group at position 6 and a 3-methylbenzylsulfanyl moiety at position 2.

Properties

Molecular Formula

C23H20N4OS

Molecular Weight

400.5 g/mol

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C23H20N4OS/c1-15-6-5-7-16(10-15)14-29-23-25-22-24-20-11-18(17-8-3-2-4-9-17)12-21(28)19(20)13-27(22)26-23/h2-10,13,18H,11-12,14H2,1H3

InChI Key

DOYUWHKAGHBDRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN3C=C4C(=NC3=N2)CC(CC4=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methylbenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-methylbenzyl mercaptan with a suitable quinazoline derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-[(3-methylbenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted triazoloquinazolines. These products can exhibit different biological activities and chemical properties, making them valuable for further research .

Mechanism of Action

The mechanism of action of 2-[(3-methylbenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The triazole and quinazoline moieties play a crucial role in binding to the active sites of target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

  • 5-Chloro-8-methyl-2-methylsulfanyl[1,2,4]triazolo[1,5-a]quinazoline (Compound B): This analogue replaces the phenyl group with a chloro substituent and uses a methylsulfanyl group instead of 3-methylbenzylsulfanyl. NMR data (δ 3.12 for CH3, δ 3.72 for SCH3) and MS (m/z 264, 93% abundance) confirm its distinct electronic profile due to electron-withdrawing Cl and smaller S-alkyl groups .
  • 12-(4-Hydroxyphenyl)-3,3-dimethyl-3,4,5,12-tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-one (Compound C): This benzimidazoquinazolinone derivative shares a fused heterocyclic core but lacks the triazole ring. Its 4-hydroxyphenyl group enhances solubility in polar solvents compared to the target compound’s nonpolar phenyl substituent .

Pharmacological Implications

While biological data for the target compound are absent in the provided evidence, structural analogues suggest trends:

  • Lipophilicity : The 3-methylbenzylsulfanyl group in the target compound likely increases logP compared to Compound B (methylsulfanyl) or Compound C (hydroxyphenyl), favoring penetration into lipid-rich environments (e.g., bacterial membranes).
  • Electron Density : The phenyl group at position 6 may stabilize π-π stacking interactions with aromatic residues in enzyme active sites, a feature absent in chloro-substituted Compound B.

Biological Activity

The compound 2-[(3-methylbenzyl)sulfanyl]-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one belongs to a class of nitrogen-containing heterocycles known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.

  • Molecular Formula : C23H20N2S
  • Molecular Weight : 356.48 g/mol
  • CAS Number : 439096-31-8

Biological Activity Overview

The biological activities of quinazoline derivatives, including the target compound, have been extensively studied. These activities include:

  • Anti-inflammatory Activity
    • Quinazoline derivatives have shown significant anti-inflammatory effects. For instance, a study highlighted that compounds with a similar structure demonstrated a substantial reduction in paw edema in animal models, indicating potential for treating inflammatory diseases .
    • The compound 2e , which shares structural similarities with our target compound, exhibited an anti-inflammatory activity of 53.41% in carrageenan-induced paw edema tests .
  • Antimicrobial Activity
    • A review of quinazolinone analogues revealed broad-spectrum antimicrobial properties. Compounds structurally related to our target have demonstrated effectiveness against various bacterial strains .
    • Specific tests indicated that certain quinazoline derivatives inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity
    • The anticancer potential of quinazoline derivatives is well-documented. For example, derivatives were tested against multiple cancer cell lines (A549 for lung cancer and MCF-7 for breast cancer), showing promising IC50 values ranging from 1.58 to 4.68 μM .
    • The compound's ability to inhibit tumor growth makes it a candidate for further investigation in cancer therapeutics.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatorySignificant reduction in paw edema; effective in cytokine inhibition
AntimicrobialBroad-spectrum activity against bacterial strains
AnticancerEffective against various cancer cell lines with low IC50 values

Case Studies

  • Anti-inflammatory Effects : In a controlled study using animal models, compounds similar to our target showed significant inhibition of pro-inflammatory cytokines TNF-α and PGE-2, suggesting potential therapeutic applications in conditions like rheumatoid arthritis and gastritis .
  • Antimicrobial Testing : A series of quinazoline derivatives were synthesized and screened for antimicrobial activity. The results indicated that modifications in the side chains significantly affected their efficacy against specific pathogens .
  • Anticancer Screening : A recent study evaluated the antiproliferative effects of various quinazoline derivatives on human cancer cell lines. The most active compounds displayed IC50 values indicative of strong anticancer potential, warranting further exploration into their mechanisms of action .

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